molecular formula C17H19F3N2O4 B253711 Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B253711
M. Wt: 372.34 g/mol
InChI Key: OSKUPMJQIPJNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate, also known as EF24, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. EF24 is a member of the quinoline family, which is known for its diverse biological activities. EF24 has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate is complex and not fully understood. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound also activates the Nrf2 pathway, which is a cellular defense mechanism that protects cells against oxidative stress and inflammation. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt pathway. This compound also inhibits angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and progression of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has been shown to inhibit the migration and invasion of cancer cells, and induce cell cycle arrest and apoptosis. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. This compound has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the development of new therapeutics. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. This compound is also a potent inhibitor of the NF-κB pathway, which is a key regulator of the immune system, and its use may have unintended consequences.

Future Directions

Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has several potential future directions for research. This compound has been shown to have potent anticancer properties, and its use in combination with chemotherapy and radiation therapy may improve the efficacy of these treatments. This compound may also have potential applications in the treatment of inflammatory diseases such as arthritis and multiple sclerosis. This compound has been shown to have neuroprotective effects, and its use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease may be explored further. This compound may also have potential applications in the treatment of infectious diseases such as COVID-19, as it has been shown to inhibit the replication of certain viruses. Overall, this compound is a promising compound with diverse therapeutic potential, and further research is needed to fully evaluate its safety and efficacy.

Synthesis Methods

Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 3-nitro-4-trifluoromethylquinoline with ethylene glycol, followed by the reduction of the nitro group to an amino group, and the subsequent reaction with ethyl chloroformate. The final product is obtained by the acid-catalyzed esterification of the carboxylic acid with ethanol.

Scientific Research Applications

Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have potent anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C17H19F3N2O4

Molecular Weight

372.34 g/mol

IUPAC Name

ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C17H19F3N2O4/c1-2-26-16(24)12-10-22-15-11(4-3-5-13(15)17(18,19)20)14(12)21-6-8-25-9-7-23/h3-5,10,23H,2,6-9H2,1H3,(H,21,22)

InChI Key

OSKUPMJQIPJNQR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1NCCOCCO)C=CC=C2C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCOCCO)C=CC=C2C(F)(F)F

Origin of Product

United States

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